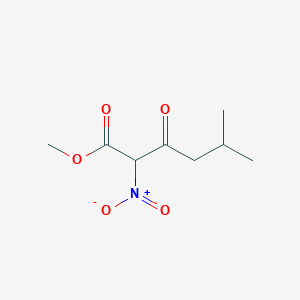![molecular formula C10H12N2O4 B8788884 (1R,9S,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B8788884.png)
(1R,9S,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3’-Anhydrothymidine can be synthesized from thymidine through a one-step procedure involving the heating of thymidine with an excess of diphenyl sulphite in dimethylacetamide solution . This reaction yields 2,3’-Anhydrothymidine in approximately 65% yield . Another method involves a tandem Mitsunobu reaction, which transforms thymidine into its 2,3’-anhydro derivative in about 80% yield .
Industrial Production Methods: While specific industrial production methods for 2,3’-Anhydrothymidine are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of diphenyl sulphite and dimethylacetamide, as well as the Mitsunobu reaction, are feasible for large-scale synthesis with appropriate adjustments to reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3’-Anhydrothymidine undergoes various chemical reactions, including nucleophilic substitution and azidation .
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the use of nucleophiles such as lithium azide, which reacts with 2,3’-Anhydrothymidine to form 3’-azido-3’-deoxythymidine.
Major Products:
3’-Azido-3’-deoxythymidine (AZT): Formed from the reaction with lithium azide.
3’-S-acetyl-3’-thio-2’-deoxynucleosides: Produced by contacting 2,3’-Anhydrothymidine with thioacetic acid.
Wissenschaftliche Forschungsanwendungen
2,3’-Anhydrothymidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
Biology:
Medicine:
- Investigated for its potential antiviral and anticancer properties .
- Used in the synthesis of 3’-azido-3’-deoxythymidine (AZT), an important antiretroviral drug .
Industry:
Wirkmechanismus
The mechanism of action of 2,3’-Anhydrothymidine involves its conversion into active metabolites that interact with molecular targets within cells . For example, the reaction of 5’-O-benzoyl-2,3’-anhydrothymidine with nucleophiles follows a second-order kinetic equation, where the nucleophile attacks the C3’ atom, leading to the loosening of the C3’-O2 anhydro bond . This reaction mechanism is crucial for the formation of active compounds such as AZT, which inhibits viral replication by targeting reverse transcriptase .
Vergleich Mit ähnlichen Verbindungen
2,3’-Anhydrothymidine is unique among nucleoside analogs due to its specific chemical structure and reactivity . Similar compounds include:
3’-O-aminothymidine: Used as an anti-HIV agent and in the synthesis of antisense oligonucleotides.
2’-Deoxy-3’,2-anhydro-5-methyluridine: Another nucleoside analog with anticancer properties.
These compounds share structural similarities but differ in their specific applications and mechanisms of action. 2,3’-Anhydrothymidine’s ability to form 3’-azido-3’-deoxythymidine (AZT) highlights its unique role in antiviral therapy .
Eigenschaften
Molekularformel |
C10H12N2O4 |
|---|---|
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
(1R,9S,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one |
InChI |
InChI=1S/C10H12N2O4/c1-5-3-12-8-2-6(7(4-13)15-8)16-10(12)11-9(5)14/h3,6-8,13H,2,4H2,1H3/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
JCSNHEYOIASGKU-XLPZGREQSA-N |
Isomerische SMILES |
CC1=CN2[C@H]3C[C@@H]([C@H](O3)CO)OC2=NC1=O |
Kanonische SMILES |
CC1=CN2C3CC(C(O3)CO)OC2=NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-4H-thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B8788801.png)
acetate](/img/structure/B8788817.png)




![2-Azabicyclo[3.3.1]nonane](/img/structure/B8788860.png)




![[2-(1,2,4-triazol-4-yl)phenyl]methanamine](/img/structure/B8788895.png)


